Comanic Acid

Beschreibung

Molecular Architecture and Tautomeric Forms

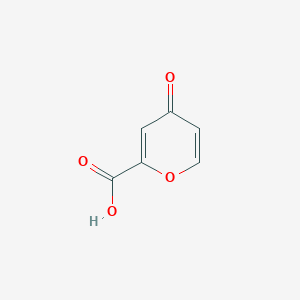

Comanic acid, systematically known as 4-oxopyran-2-carboxylic acid, possesses the molecular formula C₆H₄O₄ with a molecular weight of 140.09 grams per mole. The compound's structure features a characteristic gamma-pyrone ring system with an attached carboxylic acid functional group, creating a bicyclic aromatic framework that exhibits unique electronic properties. The canonical SMILES representation C1=COC(=CC1=O)C(=O)O clearly illustrates the connectivity pattern within the molecule, while the InChI key UFMDRPPBUAPWBK-UHFFFAOYSA-N provides unambiguous structural identification.

The molecular architecture of this compound is fundamentally defined by its pyrone core, which consists of a six-membered heterocyclic ring containing one oxygen atom and exhibiting aromatic character. This structural motif is particularly significant because it allows for extensive conjugation throughout the ring system, contributing to the compound's stability and electronic properties. The presence of the carboxylic acid substituent at the 2-position creates additional opportunities for hydrogen bonding and influences the overall molecular geometry.

Tautomeric equilibrium represents a crucial aspect of this compound's structural behavior, particularly given its gamma-pyrone framework. Research has demonstrated that gamma-pyrone derivatives can exist in multiple tautomeric forms, with the equilibrium position significantly influenced by environmental factors such as solvent polarity, temperature, and the presence of acids or bases. In the case of this compound, the compound can potentially undergo tautomerization involving the movement of protons between the pyrone oxygen atoms and the carboxylic acid group.

Studies on related gamma-pyrone systems have shown that the 2-hydroxy-gamma-pyrone form is often energetically favored over alternative tautomeric structures. This preference has been established through comparison of experimental infrared spectra with density functional theory calculations, which consistently demonstrate greater stability for the 2-hydroxy tautomer. The tautomeric behavior of this compound is further complicated by the presence of the carboxylic acid functionality, which can participate in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

The influence of substituents on tautomeric equilibria has been extensively studied in pyrone-containing systems. Research indicates that carboxylic acid substituents can significantly alter the electron distribution within the pyrone ring, thereby affecting the relative stabilities of different tautomeric forms. In this compound, the electron-withdrawing nature of the carboxyl group is expected to influence the tautomeric equilibrium by stabilizing certain resonance structures and destabilizing others.

Crystallographic Analysis and Polymorphism

The crystalline structure of this compound exhibits characteristics typical of aromatic carboxylic acids, with the compound existing as a solid at room temperature. The melting point of 253-254°C indicates substantial intermolecular interactions within the crystal lattice, likely dominated by hydrogen bonding networks involving both the carboxylic acid groups and the pyrone oxygen atoms. This relatively high melting point suggests the presence of strong intermolecular forces that must be overcome during the phase transition from solid to liquid.

Crystallographic investigations of related hydroxypyridine-carboxylic acid derivatives have revealed complex hydrogen bonding patterns that significantly influence solid-state structures. These studies demonstrate that the vicinal positioning of hydroxyl and carboxylate groups leads to extensive intramolecular hydrogen bonding, which in turn affects the overall molecular geometry and crystal packing arrangements. Similar structural features are expected in this compound, where the pyrone oxygen atoms can participate in comparable hydrogen bonding interactions.

The planar molecular geometry characteristic of pyrone derivatives facilitates pi-pi stacking interactions in the solid state. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the material. Research on related compounds has shown that pi-pi stacking interactions, combined with carbon-oxygen-pi interactions, play crucial roles in determining crystal packing motifs and polymorphic behavior.

Polymorphism in pyrone-containing compounds is influenced by the flexibility of hydrogen bonding networks and the ability of molecules to adopt different conformational arrangements. The presence of multiple hydrogen bond donors and acceptors in this compound creates opportunities for diverse supramolecular assembly patterns, potentially leading to the existence of multiple crystalline forms under different conditions. However, specific polymorphic studies of this compound itself have not been extensively documented in the available literature.

The crystal structure analysis reveals that hydrogen bonding schemes are preserved across different substitution patterns in related pyrone derivatives. This consistency suggests that this compound likely adopts similar hydrogen bonding motifs in its crystalline form, with the carboxylic acid groups forming primary intermolecular contacts while the pyrone oxygens participate in secondary interactions that help stabilize the overall crystal lattice.

Spectroscopic Profiling (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Fourier transform infrared spectroscopy provides crucial structural information for this compound, particularly regarding the identification of functional groups and hydrogen bonding interactions. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid carbonyl stretch, the pyrone carbonyl vibration, carbon-hydrogen stretching modes, and broad hydroxyl absorption from the carboxylic acid group. Research on related gamma-pyrone derivatives has demonstrated that infrared spectroscopy is particularly effective for distinguishing between different tautomeric forms.

Comparative studies between experimental infrared spectra and density functional theory calculations have proven invaluable for structural assignment in pyrone systems. These investigations have established that the 2-hydroxy-gamma-pyrone form exhibits distinct infrared signatures compared to the corresponding 4-hydroxy-alpha-pyrone isomer. The carbonyl stretching frequencies, in particular, provide diagnostic information about the electronic environment and hydrogen bonding status of the compound.

The infrared spectrum of this compound likely displays multiple carbonyl absorption bands due to the presence of both the carboxylic acid and pyrone carbonyl groups. The carboxylic acid carbonyl typically appears in the range of 1650-1750 wavenumbers, while the pyrone carbonyl absorption occurs at characteristic frequencies that depend on the specific substitution pattern and tautomeric form. The breadth and intensity of these absorption bands provide information about hydrogen bonding interactions and conformational flexibility.

Raman spectroscopy offers complementary structural information to infrared analysis, particularly for vibrational modes that are Raman-active but infrared-inactive. The aromatic nature of the pyrone ring system makes Raman spectroscopy especially valuable for characterizing ring breathing modes, carbon-carbon stretching vibrations, and skeletal deformation modes. The polarizability changes associated with these vibrational modes provide insights into the electronic structure and bonding characteristics of the molecule.

Ultraviolet-visible spectroscopy reveals information about the electronic transitions and conjugation extent within this compound. The gamma-pyrone chromophore is expected to exhibit characteristic absorption bands in the ultraviolet region, reflecting pi-to-pi* electronic transitions within the aromatic ring system. The presence of the carboxylic acid substituent may influence the position and intensity of these absorption bands through electronic effects such as conjugation extension or electron withdrawal.

Studies on related pyrone derivatives have shown that ultraviolet-visible spectroscopy is sensitive to tautomeric equilibria and conformational changes. The absorption spectra can provide information about the relative populations of different tautomeric forms in solution, as each tautomer may exhibit distinct electronic absorption characteristics. Temperature-dependent and solvent-dependent ultraviolet-visible studies could potentially reveal information about the thermodynamics and kinetics of tautomeric interconversion in this compound.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect its aromatic character and the presence of multiple functional groups capable of intermolecular interactions. The compound exhibits a melting point of 253-254°C, indicating substantial thermal stability under normal conditions. This relatively high melting point is consistent with the presence of strong intermolecular hydrogen bonding networks and the aromatic stabilization provided by the pyrone ring system.

The boiling point of this compound has been reported as 354.54°C at 760 millimeters of mercury pressure. This elevated boiling point reflects the compound's ability to form extensive intermolecular associations through hydrogen bonding, which must be disrupted during the liquid-to-vapor phase transition. The large temperature difference between the melting and boiling points indicates a substantial liquid range, suggesting that this compound can exist as a stable liquid over a considerable temperature interval.

Thermal stability analysis reveals that this compound can undergo various decomposition pathways under elevated temperature conditions. Research on related pyrone-carboxylic acid systems has demonstrated that these compounds can experience decarboxylation reactions, leading to the formation of simpler pyrone derivatives. The degradation of galactopyranuronic acid in acetic anhydride-base systems has been shown to ultimately yield this compound through a series of intermediate transformations, indicating that the compound can be both a product and a reactant in thermal decomposition processes.

The flash point of this compound is reported as 160.049°C, which provides important information about the compound's flammability characteristics and thermal hazards. This relatively high flash point indicates that this compound is not readily volatile at room temperature and requires significant heating before reaching concentrations that could support combustion. The substantial difference between the flash point and melting point suggests that the compound remains thermally stable well below its ignition temperature.

Density measurements indicate that this compound has a density of 1.542 grams per cubic centimeter. This relatively high density is consistent with the compound's ability to form close-packed crystal structures through intermolecular hydrogen bonding and pi-pi stacking interactions. The density value also reflects the efficient space utilization within the crystal lattice, indicating strong intermolecular attractions and minimal void space.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 140.09 | grams per mole |

| Melting Point | 253-254 | degrees Celsius |

| Boiling Point | 354.54 | degrees Celsius |

| Flash Point | 160.049 | degrees Celsius |

| Density | 1.542 | grams per cubic centimeter |

| Physical State | Crystalline Solid | - |

Stability analysis of this compound must consider both thermal and chemical degradation pathways. The compound's aromatic character provides inherent stability against many chemical transformations, while the carboxylic acid functionality introduces potential reactivity under certain conditions. The gamma-pyrone ring system has been shown to be susceptible to nucleophilic attack under basic conditions, particularly at positions adjacent to the oxygen atom.

Research on tautomeric equilibria in related systems has revealed that environmental factors such as temperature, solvent polarity, and the presence of acids or bases can significantly influence the stability and interconversion rates of different tautomeric forms. These studies indicate that this compound may exhibit temperature-dependent tautomeric behavior, with different forms becoming predominant under various thermal conditions.

Eigenschaften

IUPAC Name |

4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDRPPBUAPWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486729 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-05-8 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Comanic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Comanic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Comanic acid can be synthesized through several methods, one of which involves the partial decarboxylation of chelidonic acid. This process typically requires controlled heating in the presence of a catalyst to facilitate the decarboxylation reaction. Another method involves the oxidation of 5-hydroxy-4H-pyran-2-carboxylic acid under specific conditions to yield this compound.

Industrial Production Methods: In an industrial setting, this compound is often produced through the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Comanic acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Hydroxy derivatives.

Substitution: Ester or ether derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Comanic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives, particularly in the treatment of certain diseases.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Wirkmechanismus

The mechanism by which comanic acid exerts its effects is primarily through its reactive functional groups, which can interact with various molecular targets. For example, its hydroxyl and carboxyl groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

| Property | Comanic Acid | Maltol |

|---|---|---|

| Formula | C₆H₄O₄ | C₆H₆O₃ |

| Molecular Weight | 140.09 g/mol | 126.11 g/mol |

| Key Groups | Carboxylic acid, ketone | Hydroxyl, methyl, ketone |

| CAS No. | 499-05-8 | 118-71-8 |

| Applications | Chelation, synthesis | Flavor enhancer, fragrance |

Structural Differences :

- Maltol lacks the carboxylic acid group but includes a hydroxyl and methyl group at positions 3 and 2, respectively. This reduces its acidity (pKa ~8.5 vs. ~2.5 for this compound) and enhances volatility, making it suitable for flavor applications .

Functional Contrast : - This compound’s carboxylic acid enables metal coordination (e.g., Fe³⁺, Cu²⁺), whereas maltol’s hydroxyl group primarily forms hydrogen bonds .

Meconic Acid (3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic Acid)

| Property | This compound | Meconic Acid |

|---|---|---|

| Formula | C₆H₄O₄ | C₇H₄O₇ |

| Molecular Weight | 140.09 g/mol | 200.10 g/mol |

| Key Groups | Carboxylic acid, ketone | Two carboxylic acids, hydroxyl, ketone |

| CAS No. | 499-05-8 | 497-59-6 |

| Applications | Synthetic chemistry | Opioid detection, analytical reagent |

Structural Differences :

- Meconic acid has two carboxylic acid groups (positions 2 and 6) and a hydroxyl group, increasing its acidity and water solubility compared to this compound .

Functional Contrast : - Meconic acid’s multiple acidic groups make it a stronger chelator, historically used to detect morphine in opium . This compound’s single carboxylic acid limits its coordination sites but enhances specificity in reactions .

Pyromeconic Acid (5-Hydroxy-2H-pyran-4-one)

| Property | This compound | Pyromeconic Acid |

|---|---|---|

| Formula | C₆H₄O₄ | C₅H₄O₃ |

| Molecular Weight | 140.09 g/mol | 112.08 g/mol |

| Key Groups | Carboxylic acid, ketone | Hydroxyl, ketone |

| CAS No. | 499-05-8 | 496-63-9 |

| Applications | Coordination polymers | Natural product synthesis |

Structural Differences :

- Pyromeconic acid has a five-membered lactone ring with a hydroxyl group, reducing ring strain compared to this compound’s six-membered structure.

Functional Contrast : - The smaller ring in pyromeconic acid increases reactivity in nucleophilic additions, while this compound’s stability favors use in polymer synthesis .

Key Research Findings

Reactivity and Stability

Industrial Relevance

- This compound is priced at ~$200/gram (reagent grade), reflecting its niche use compared to maltol ($50/kg) .

Biologische Aktivität

Comanic acid, chemically known as 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is an organic compound with a unique structure that includes a pyrone ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and applications in scientific research.

- Molecular Formula : CHO

- Structure : this compound features a pyrone ring, which is crucial for its biological activity.

This compound primarily acts as an allosteric modulator of opioid receptors. This interaction influences several signaling pathways associated with these receptors, leading to various molecular and cellular effects.

Key Mechanisms:

- Target : Opioid receptors

- Mode of Action : Modulation of receptor activity

- Biochemical Pathways : Influences gene expression and cellular metabolism through enzyme interactions.

This compound plays a significant role in various biochemical reactions:

- Synthesis of Heterocyclic Compounds : It is involved in the formation of complex structures like 1,5-benzodiazepines.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that exhibit different biological activities.

| Reaction Type | Products |

|---|---|

| Oxidation | Various oxidized derivatives |

| Reduction | Hydroxy derivatives |

| Substitution | Ester or ether derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound derivatives against common bacterial strains. Results indicated that certain derivatives exhibited potent activity, comparable to conventional antibiotics. -

Antioxidant Potential :

In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related diseases. -

Opioid Receptor Modulation :

Experimental studies demonstrated that this compound could modulate opioid receptor signaling pathways, potentially providing insights into pain management therapies.

Applications in Scientific Research

This compound's diverse biological activities make it valuable in several fields:

- Pharmaceutical Development : Research is ongoing to explore its therapeutic potential in treating infections and oxidative stress-related conditions.

- Chemical Synthesis : Used as a precursor in synthesizing complex organic molecules.

- Industrial Applications : Employed in producing dyes and pigments due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Comanic Acid in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules under controlled conditions (e.g., acid catalysis). Characterization requires spectroscopic techniques (NMR, IR) to confirm the structure (C₆H₄O₄, MW 140.09) and HPLC (>95% purity validation) . Experimental protocols must detail reagent ratios, reaction times, and purification steps to ensure reproducibility, per guidelines for transparent reporting in chemistry journals .

Q. How can researchers validate the acid-base properties of this compound experimentally?

- Methodological Answer : Titration experiments with standardized NaOH/HCl solutions, coupled with pH monitoring, can determine dissociation constants (pKa). Spectrophotometric methods (e.g., UV-Vis absorbance shifts at varying pH) provide complementary data. Data should be plotted graphically (pH vs. equivalents) to derive pKa values, adhering to principles of graphical analysis in advanced experimental science .

Q. What protocols ensure accurate assessment of this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Compare peak area reductions against controls. Store samples at -20°C for long-term stability, as recommended in chemical data sheets . Raw data must be tabulated with explicit temperature/humidity conditions to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing novel this compound derivatives?

- Methodological Answer : Cross-validate findings using multiple techniques (e.g., 2D NMR for ambiguous peaks, mass spectrometry for molecular ions). Compare data with computational models (DFT calculations for predicted shifts). Document discrepancies in supplemental materials and discuss potential causes (e.g., solvent effects, impurities) to align with standards for transparent reporting .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize significance, following guidelines for robust data analysis in pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.